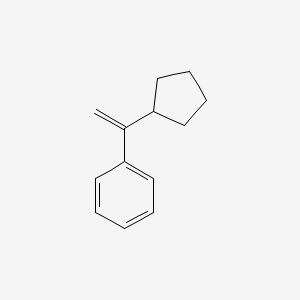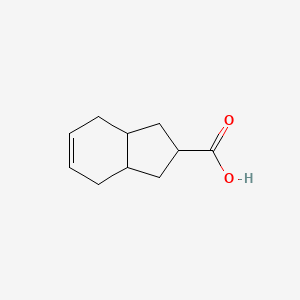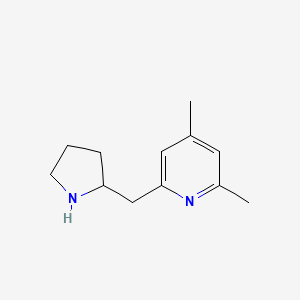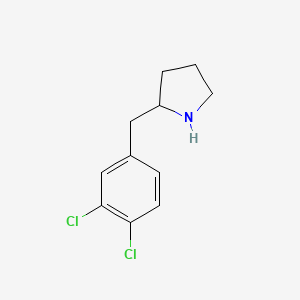
(1-Cyclopentylvinyl)benzene
Overview
Description
(1-Cyclopentylvinyl)benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylvinyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with vinylbenzene (styrene) under controlled conditions. The reaction proceeds via a Grignard reaction, where the cyclopentylmagnesium bromide acts as a nucleophile, attacking the vinyl group of styrene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Grignard reactions, but with optimized conditions for higher yields and purity. This may involve the use of catalysts, temperature control, and purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopentylvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in (1-Cyclopentylethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products:
Oxidation: Cyclopentylvinyl ketone or cyclopentylvinyl alcohol.
Reduction: (1-Cyclopentylethyl)benzene.
Substitution: Various substituted (1-Cyclopentylvinyl)benzenes depending on the substituent introduced.
Scientific Research Applications
(1-Cyclopentylvinyl)benzene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The compound is investigated for its potential in creating advanced materials with specific mechanical and chemical properties.
Biological Studies: Research into its biological activity and potential pharmaceutical applications is ongoing, although specific uses in medicine are still under exploration.
Mechanism of Action
The mechanism by which (1-Cyclopentylvinyl)benzene exerts its effects depends on the specific reaction or application. In polymerization, the vinyl group participates in radical or anionic polymerization processes, leading to the formation of polymer chains. The cyclopentyl group can influence the physical properties of the resulting polymers, such as flexibility and thermal stability.
Comparison with Similar Compounds
(1-Cyclohexylvinyl)benzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-Methylene-1,2,3,4-tetrahydronaphthalene: Contains a naphthalene ring system.
5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Features a benzo-cycloalkane structure.
4-Methylenethiochromane: Similar structure with a sulfur atom in the ring.
Uniqueness: (1-Cyclopentylvinyl)benzene is unique due to its specific combination of a cyclopentyl group and a vinyl group attached to a benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in polymer and materials science.
Properties
IUPAC Name |
1-cyclopentylethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,13H,1,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWXTWTAWBJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CCCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B1636843.png)
![Amino{[4-(trifluoromethyl)benzyl]sulfanyl}methaniminium chloride](/img/structure/B1636844.png)
![(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1636855.png)

![3-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1636863.png)


![Ethyl 6-benzylidene-1-(3-chlorophenyl)-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1636876.png)

